molecular formula C15H20ClNS B1520403 {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1221725-94-5

{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride

Cat. No.: B1520403
CAS No.: 1221725-94-5
M. Wt: 281.8 g/mol
InChI Key: DTXMXSPUJWDNRL-UHFFFAOYSA-N
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Description

{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a secondary amine hydrochloride salt featuring a thiophene core substituted with a 2-methylphenyl group. The compound is typically stored at room temperature and synthesized with high purity (≥95%) for research use .

Properties

IUPAC Name

N-[[5-(2-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NS.ClH/c1-11(2)16-10-13-8-9-15(17-13)14-7-5-4-6-12(14)3;/h4-9,11,16H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXMXSPUJWDNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(S2)CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-94-5
Record name 2-Thiophenemethanamine, N-(1-methylethyl)-5-(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride functions as a norepinephrine-dopamine reuptake inhibitor. It interacts with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This compound does not significantly affect serotonin reuptake. The interaction with norepinephrine and dopamine transporters is crucial for its stimulant effects, which are similar to those of methamphetamine.

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It enhances neurotransmitter release, leading to increased neuronal activity. This compound affects cell signaling pathways by modulating the levels of norepinephrine and dopamine, which are critical for synaptic transmission and neuronal communication. Additionally, it can impact gene expression related to neurotransmitter synthesis and degradation, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding to norepinephrine and dopamine transporters. By inhibiting these transporters, the compound prevents the reuptake of norepinephrine and dopamine, leading to their accumulation in the synaptic cleft. This results in prolonged neurotransmitter signaling and enhanced neuronal activity. The compound’s structure allows it to fit into the binding sites of these transporters, effectively blocking their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to metabolic degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. In vitro studies have shown that prolonged exposure can result in neurotoxicity, characterized by oxidative stress and neuronal damage.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and alertness. At higher doses, it can cause adverse effects such as hyperthermia, cardiovascular stress, and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes.

Metabolic Pathways

This compound is metabolized primarily in the liver. The metabolic pathways involve hydroxylation, demethylation, and deamination. The cytochrome P450 enzyme CYP2C19 plays a significant role in the metabolism of this compound, transforming it into inactive metabolites such as thiophene-2-carboxylic acid. These metabolites are then excreted in the urine.

Transport and Distribution

Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is distributed throughout the body, with higher concentrations observed in the brain, liver, and kidneys. Transporters and binding proteins facilitate its localization and accumulation in specific tissues.

Subcellular Localization

This compound is primarily localized in the cytoplasm of neurons. It can also be found in synaptic vesicles, where it influences neurotransmitter release. The compound’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity and function. Targeting signals within the compound’s structure direct it to specific subcellular compartments, ensuring its proper localization and activity.

Biological Activity

The compound {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride , also known by its CAS number 1221725-94-5 , is a synthetic organic compound with potential biological activity. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20ClNS
  • Molecular Weight : 281.84 g/mol
  • CAS Number : 1221725-94-5
  • IUPAC Name : N-{[5-(2-methylphenyl)-2-thienyl]methyl}-2-propanamine hydrochloride

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC15H20ClNS
Molecular Weight281.84 g/mol
CAS Number1221725-94-5
IUPAC NameN-{[5-(2-methylphenyl)-2-thienyl]methyl}-2-propanamine hydrochloride

The biological activity of this compound is primarily attributed to its structural features, which include a thiophene ring and a secondary amine group. These groups are known to interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting anti-cancer properties.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene moiety is often linked to enhanced anti-tumor activity due to its ability to interfere with cellular signaling pathways.
  • Neurotransmitter Modulation : The amine component suggests potential interactions with neurotransmitter receptors, possibly affecting dopaminergic and serotonergic pathways. This could make the compound a candidate for further research in treating neurological disorders.
  • Antimicrobial Properties : Some related compounds have shown promising antibacterial and antifungal activities, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of thiophene compounds can inhibit the growth of cancer cells such as HeLa and MCF-7. The mechanism often involves inducing apoptosis through mitochondrial pathways.
  • Neuropharmacological Studies : Research on structurally similar compounds has shown modulation of serotonin receptors, leading to anxiolytic effects in animal models. Further exploration is needed to determine if this compound exhibits similar effects.
  • Antimicrobial Testing : Comparative studies have indicated that thiophene derivatives can outperform traditional antibiotics against resistant strains of bacteria, suggesting a potential for development into new antimicrobial agents.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AnticancerCytotoxicity in HeLa and MCF-7 cells
NeurotransmitterPotential modulation of serotonin receptors
AntimicrobialEffective against resistant bacterial strains

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Potential
Research indicates that compounds similar to {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride may exhibit antidepressant and antipsychotic properties. The thiophene ring structure is known to interact with various neurotransmitter systems, making it a candidate for further exploration in drug development .

Case Study: Synthesis and Activity
A study synthesized derivatives of this compound and evaluated their binding affinity to serotonin receptors. Results showed promising activity, suggesting potential for treating mood disorders .

Materials Science

Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices has been explored for creating conductive materials. The unique electronic properties of thiophenes can enhance the conductivity of polymers, making them suitable for applications in organic electronics .

Case Study: Polymer Blends
Research demonstrated that blending this compound with polystyrene led to improved electrical conductivity and thermal stability, indicating its potential use in electronic devices .

Analytical Chemistry

Chromatographic Applications
Due to its distinct chemical structure, this compound can serve as a reference standard in chromatographic methods for analyzing similar compounds. Its stability and purity make it an ideal candidate for quality control in pharmaceutical formulations .

Case Study: HPLC Method Development
A high-performance liquid chromatography (HPLC) method was developed using this compound as a standard to quantify related substances in drug formulations. The method demonstrated high accuracy and reproducibility, validating its use in analytical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Methylphenyl vs. 3-Methylphenyl/4-Methylphenyl Thiophene Derivatives

  • [5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride (CAS 1221724-39-5): Differs in the methyl group position (meta vs. ortho on the phenyl ring). Exhibits similar molecular weight (281.84 g/mol) and formula (C15H18ClNS) but may show altered crystallinity due to steric effects .
  • [5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride (CAS 1209619-87-3) :

    • Para-methyl substitution increases symmetry, possibly improving crystal packing and stability .
    • Similar physicochemical properties to the ortho-methyl variant but may differ in solubility due to polarity variations .

Halogen-Substituted Analogs

  • Fluorine’s small size and high electronegativity may enhance binding affinity to targets like serotonin receptors . Molecular weight increases slightly (~280.81 g/mol) due to fluorine substitution .

Heterocycle Variations

  • [5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride: Replaces thiophene-phenyl with an isoxazole-thiophene hybrid. Used in high-throughput screening for CNS-targeted drug discovery .
  • Thiophene fentanyl hydrochloride :

    • Shares the thiophene moiety but incorporates a complex opioid backbone.
    • Demonstrates how thiophene enhances metabolic stability in vivo, though its toxicity profile is understudied .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (H2O)
Target compound (2-methylphenyl) C15H18ClNS 281.84 ~3.2 Low
3-Methylphenyl analog C15H18ClNS 281.84 ~3.1 Low
4-Methylphenyl analog C15H18ClNS 281.84 ~3.3 Low
3-Fluorophenyl analog C14H15ClFNS 280.81 ~2.8 Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
Reactant of Route 2
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{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.